1h-[1,2,4]Triazepino[2,3-a]benzimidazole
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Overview
Description
1H-[1,2,4]Triazepino[2,3-a]benzimidazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is characterized by a fused ring system that includes both a benzimidazole and a triazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-[1,2,4]Triazepino[2,3-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,2-diaminobenzimidazole with 1,3-diketones in the presence of polyphosphoric acid (PPA) at elevated temperatures (110-115°C) or using zinc chloride (ZnCl2) at higher temperatures (240-250°C) . Another approach involves the use of hydrazine hydrate to transform benzimidazole derivatives into the desired triazepine structure .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1H-[1,2,4]Triazepino[2,3-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1H-[1,2,4]Triazepino[2,3-a]benzimidazole has found applications in several scientific fields:
Industry: Its unique structure makes it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1H-[1,2,4]Triazepino[2,3-a]benzimidazole involves its interaction with specific molecular targets. For instance, its antidiabetic activity is attributed to its ability to inhibit enzymes like α-amylase and α-glucosidase, which play a role in carbohydrate metabolism . The compound’s structure allows it to form stable complexes with these enzymes, thereby reducing their activity and helping to regulate blood sugar levels.
Comparison with Similar Compounds
1H-[1,2,4]Triazepino[2,3-a]benzimidazole can be compared with other similar compounds, such as:
1,2,4-Triazepines: These compounds share the triazepine ring but differ in their substitution patterns and biological activities.
Benzimidazoles: While they share the benzimidazole core, the presence of the triazepine ring in this compound imparts unique chemical and biological properties.
Pyrido[3,4-f][1,2,4]triazepino[2,3-a]benzimidazole: This compound has a similar fused ring system but includes a pyridine ring, which affects its reactivity and applications.
Properties
CAS No. |
91996-11-1 |
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Molecular Formula |
C10H8N4 |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
1H-[1,2,4]triazepino[2,3-a]benzimidazole |
InChI |
InChI=1S/C10H8N4/c1-2-5-9-8(4-1)13-10-11-6-3-7-12-14(9)10/h1-7,12H |
InChI Key |
KOSGBVKVHGGCSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2NC=CC=N3 |
Origin of Product |
United States |
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